molecular formula C26H27N5O B8317623 Benzo[c][1,6]naphthyridin-1(2H)-one, 4-(2-cyclopropylethynyl)-9-(1H-pyrazol-4-yl)-6-[[(1R)-1,2,2-trimethylpropyl]amino]-

Benzo[c][1,6]naphthyridin-1(2H)-one, 4-(2-cyclopropylethynyl)-9-(1H-pyrazol-4-yl)-6-[[(1R)-1,2,2-trimethylpropyl]amino]-

Cat. No. B8317623
M. Wt: 425.5 g/mol
InChI Key: XDVFCQNIWVDULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329722B2

Procedure details

4-(cyclopropylethynyl)-9-bromo-6-[(1,2,2-trimethylpropyl)amino]benzo[c]-1,6-naphthyridin-1(2H)-one (750 mg, 1.711 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (664 mg, 3.42 mmol), and PdCl2(dppf)-CH2Cl2 adduct (279 mg, 0.342 mmol) were added to a vial, followed by DMF (1.71E+04 μl) and aqueous sodium carbonate (2M) (1711 μl, 3.42 mmol). The reaction was purged with argon (subsurface bubbling) for 10 min. The reaction mixture was heated in a microwave oven at 130° C. for 45 min. The mixture was then cooled to room temperature and diluted with DMSO (˜17 mL) and filtered through a syringe filter (filter was rinsed with DMSO). This solution was purified by preparative HPLC Reverse phase (C-18), eluting with Acetonitrile/Water+0.05% TFA. The fractions were combined, neutralized with NaHCO3 (sat) and extracted with dichloromethane (2×300 mL). The combined organics were washed with water (200 mL), brine (200 mL) dried over anhydrous sodium sulfate, swirled for 10 min with 1 g MP-TMT Pd scavenger resin, filtered and dried under reduced pressure to give the title compound as a yellow solid. 1H NMR (500 MHz, CD3OD) δ 13.10 (s, 1H), 11.28 (d, 1H, J=6.5 Hz), 10.02 (d, 1H, J=1.5 Hz), 8.49 (d, 1H, J=9.0 Hz), 8.28 (s, 1H), 7.96 (s, 1H), 7.83 (dd, 1H, J=8.5, 1.5 Hz), 7.49 (d, 1H, J=6.5 Hz), 7.45 (d, 1H, J=9.0 Hz), 4.87 (m, 1H), 1.53 (m, 1H) 1.21 (d, 3H, J=7 Hz), 0.98 (s, 9H), 0.88 (m, 2H), 0.72 (m, 2H). LRMS (ESI) calc'd for (C26H28N5O) [M+H]+, 426.2; found 426.2.
Name
4-(cyclopropylethynyl)-9-bromo-6-[(1,2,2-trimethylpropyl)amino]benzo[c]-1,6-naphthyridin-1(2H)-one
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
279 mg
Type
catalyst
Reaction Step One
Quantity
1711 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[C:5][C:6]2[C:15]3[N:14]=[C:13]([NH:16][CH:17]([CH3:22])[C:18]([CH3:21])([CH3:20])[CH3:19])[C:12]4[CH:23]=[CH:24][C:25](Br)=[CH:26][C:11]=4[C:10]=3[C:9](=[O:28])[NH:8][CH:7]=2)[CH2:3][CH2:2]1.CC1(C)C(C)(C)OB([C:37]2[CH:38]=[N:39][NH:40][CH:41]=2)O1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.CN(C=O)C>[CH:1]1([C:4]#[C:5][C:6]2[C:15]3[N:14]=[C:13]([NH:16][CH:17]([CH3:22])[C:18]([CH3:21])([CH3:20])[CH3:19])[C:12]4[CH:23]=[CH:24][C:25]([C:37]5[CH:38]=[N:39][NH:40][CH:41]=5)=[CH:26][C:11]=4[C:10]=3[C:9](=[O:28])[NH:8][CH:7]=2)[CH2:3][CH2:2]1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
4-(cyclopropylethynyl)-9-bromo-6-[(1,2,2-trimethylpropyl)amino]benzo[c]-1,6-naphthyridin-1(2H)-one
Quantity
750 mg
Type
reactant
Smiles
C1(CC1)C#CC1=CNC(C=2C3=C(C(=NC12)NC(C(C)(C)C)C)C=CC(=C3)Br)=O
Name
Quantity
664 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
279 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
1711 μL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with argon (subsurface bubbling) for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with DMSO (˜17 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a syringe
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
(filter was rinsed with DMSO)
CUSTOM
Type
CUSTOM
Details
This solution was purified by preparative HPLC Reverse phase (C-18)
WASH
Type
WASH
Details
eluting with Acetonitrile/Water+0.05% TFA
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×300 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)C#CC1=CNC(C=2C3=C(C(=NC12)NC(C(C)(C)C)C)C=CC(=C3)C=3C=NNC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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